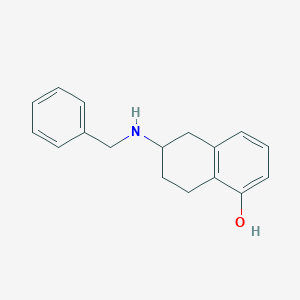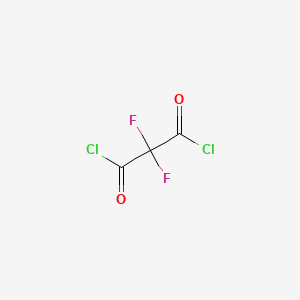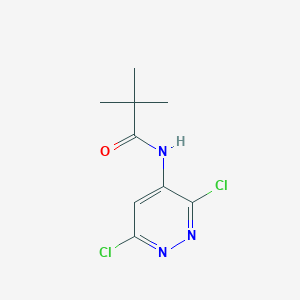
N-(3,6-Dichloro-4-pyridazinyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dichloro-4-pyridazinyl)pivalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions, and a pivalamide group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dichloro-4-pyridazinyl)pivalamide typically involves the chlorination of pyridazine followed by the introduction of the pivalamide group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dichloro-4-pyridazinyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
Scientific Research Applications
N-(3,6-Dichloro-4-pyridazinyl)pivalamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is being explored for potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)pivalamide involves its interaction with specific molecular targets. The chlorine atoms and the pivalamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,6-Dichloro-4-pyridazinyl)acetamide
- N-(3,6-Dichloro-4-pyridazinyl)propionamide
Uniqueness
N-(3,6-Dichloro-4-pyridazinyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C9H11Cl2N3O |
|---|---|
Molecular Weight |
248.11 g/mol |
IUPAC Name |
N-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) |
InChI Key |
TYRGLOQQFMEXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
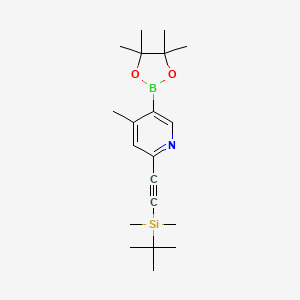
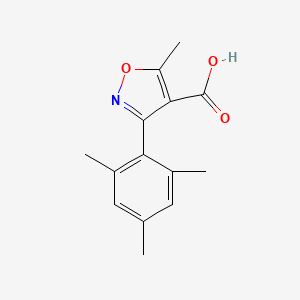
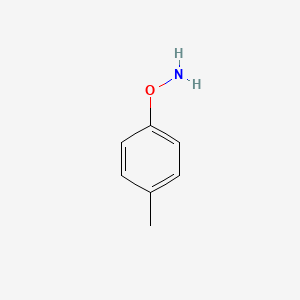
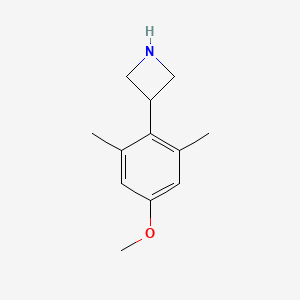
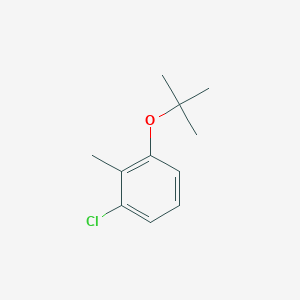
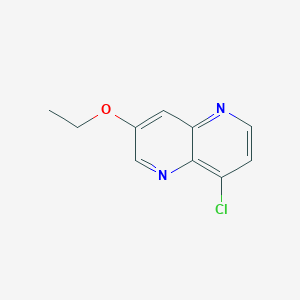
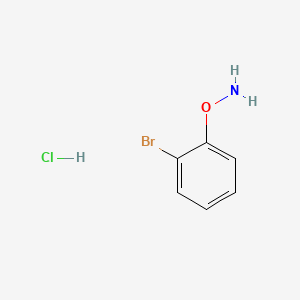
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
